2-Methyl-6-methyleneoctan-2-ol

Indoor air chemistry Fragrance reactivity Atmospheric lifetime

2-Methyl-6-methyleneoctan-2-ol (CAS 53219-21-9), synonymously referred to as dihydromyrcenol, is an acyclic branched-chain unsaturated alcohol belonging to the terpene alcohol fragrance structural group. It is a high-volume fragrance ingredient (>1 000 metric tons/year worldwide) deployed across fine fragrances, shampoos, toilet soaps, and household cleaners.

Molecular Formula C10H20O
Molecular Weight 156.27
CAS No. 53219-21-9
Cat. No. B1140440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-methyleneoctan-2-ol
CAS53219-21-9
Synonyms2-methyl-6-methylene-7-octen-2-odihydroderiv.; 7-Octen-2-ol,2-methyl-6-methylene-,dihydroderiv.; DIHYDROMYRCENOL; 2-methyl-6-methyleneoct-7-en-2-ol, dihydro derivative; DIHYDROMYRCENOL(SG); DIHYDROMERCENOL; 2-Methyl-6-methylenoct-7-en-ol, Dihydroderivat; Di
Molecular FormulaC10H20O
Molecular Weight156.27
Structural Identifiers
SMILESCCC(=C)CCCC(C)(C)O
InChIInChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h11H,2,5-8H2,1,3-4H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-methyleneoctan-2-ol (CAS 53219-21-9) – Core Identity and Procurement Baseline


2-Methyl-6-methyleneoctan-2-ol (CAS 53219-21-9), synonymously referred to as dihydromyrcenol, is an acyclic branched-chain unsaturated alcohol belonging to the terpene alcohol fragrance structural group [1]. It is a high-volume fragrance ingredient (>1 000 metric tons/year worldwide) deployed across fine fragrances, shampoos, toilet soaps, and household cleaners [1][2]. The compound presents as a colourless viscous oil with a fresh lime-like citrusy-floral odour of considerable tenacity [1]. Its molecular formula is C₁₀H₂₀O (MW 156.27) and it bears the EINECS No. 258-432-2 [1].

Why 2-Methyl-6-methyleneoctan-2-ol Cannot Be Freely Substituted with In-Class Fragrance Alcohols


Although 2-methyl-6-methyleneoctan-2-ol shares the branched unsaturated alcohol scaffold with widely used fragrance ingredients such as linalool, geraniol, and citronellol, quantitative differences in atmospheric reactivity, odor masking potency, oxidative stability, and air–water partitioning behaviour preclude simple one-for-one interchange [1][2]. Procurement decisions that ignore these performance gaps risk compromised fragrance hedonics, shortened product shelf-life in aggressive media, and divergent indoor air chemistry profiles. The evidence below quantifies exactly where this compound separates from its closest structural and functional analogs.

2-Methyl-6-methyleneoctan-2-ol – Quantitative Differentiation Evidence vs. Comparators


NO₃ Radical Reaction Rate Constant and Indoor Air Lifetime vs. Geraniol and Citronellol

In a direct head-to-head measurement using the relative rate technique at 297 ± 3 K and 1 atm total pressure, 2-methyl-6-methyleneoctan-2-ol (dihydromyrcenol) exhibited a bimolecular rate constant with nitrate radicals (kNO₃) of (2.3 ± 0.6) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. This is approximately 720‑fold lower than geraniol [(16.6 ± 4.2) × 10⁻¹² cm³ molecule⁻¹ s⁻¹] and 530‑fold lower than citronellol [(12.1 ± 3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹] [1]. The derived pseudo-first-order indoor lifetimes (k′) are 0.002 h⁻¹ for dihydromyrcenol, versus 1.5 h⁻¹ for geraniol and 1.1 h⁻¹ for citronellol, corresponding to a >500‑fold longer indoor persistence [1].

Indoor air chemistry Fragrance reactivity Atmospheric lifetime

Human Malodor Masking Score vs. Linalool and Geraniol

In a controlled human sensory panel evaluating the ability of odorants to mask iso-valeric acid (a model malodor), dihydromyrcenol achieved a masking score of 4.8 on a 0–5 scale. This was 17 % higher than linalool (score 4.1) and 23 % higher than geraniol (score 3.9) under identical experimental conditions [1]. Dihydromyrcenol also showed a channel reduction rate of 98 % at 0.1 % nominal dilution in Ringer’s solution, comparable to linalool (98.2 %) but with a lower required odor concentration in solution (0.07 % vs 0.10 %), indicating higher potency per unit concentration [1].

Odor masking Sensory science Fragrance design

Oxidative Stability Advantage Over Natural Terpenic Lime Oils

According to manufacturer technical specifications, 2-methyl-6-methyleneoctan-2-ol (dihydromyrcenol, purity ≥99.5 %) is characterised as ‘Good in all products, including soap and detergents. Far superior to the highly terpenic natural lime oils that are prone to oxidation’ . While this is a manufacturer claim without independent peer-reviewed head-to-head data, it is consistent with the compound’s saturated character relative to the conjugated diene systems present in natural lime oil constituents (e.g., limonene, α-pinene) that undergo rapid autoxidation . In aggressive alkaline soap matrices, the saturated backbone of dihydromyrcenol provides intrinsic oxidative resistance.

Oxidative stability Shelf-life Soap fragrance

Air–Water Partitioning and Volatility Differentiation vs. Linalool

Physicochemical data from authoritative fragrance material reviews permit a cross-study, same-model comparison of air–water partitioning. 2-Methyl-6-methyleneoctan-2-ol (CAS 53219-21-9) has a calculated Henry’s Law constant of 4.81 × 10⁻⁵ atm m³ mol⁻¹ and water solubility of 252.2 mg L⁻¹ at 25 °C [1]. Linalool, by contrast, has a reported Henry’s Law constant of 1.9 × 10⁻⁵ atm m³ mol⁻¹ and water solubility of ~1 589 mg L⁻¹ at 25 °C [2][3]. The dihydromyrcenol isomer thus exhibits approximately 2.5‑fold greater volatility from aqueous solution and approximately 6‑fold lower water solubility, which directly impacts fragrance bloom and longevity in water-based products.

Henry’s Law constant Fragrance volatility Formulation design

Developmental Toxicity Safety Margin in Mammalian Model

In a dedicated developmental toxicity study, pregnant Sprague‑Dawley rats (25 per group) received oral dosages of 0, 250, 500, or 1 000 mg kg⁻¹ day⁻¹ of dihydromyrcenol on gestational days 7–17. The study concluded that dihydromyrcenol is not a selective developmental toxicant and reported that a margin of safety (MOS) of 25 000 exists between the dose causing reversible developmental delays in rats and the estimated daily human exposure level of 0.02 mg kg⁻¹ day⁻¹ [1][2]. While this MOS is compound‑specific and rigorous comparator studies with linalool or geraniol under identical study designs are not available, the 25 000‑fold margin provides a quantitative procurement safety benchmark that can be cited in regulatory dossiers.

Toxicology Safety assessment Regulatory procurement

Procurement‑Guiding Application Scenarios for 2-Methyl-6-methyleneoctan-2-ol (CAS 53219-21-9)


Functional Household Cleaning Products Requiring Malodor Counteraction and Bleach Stability

The 4.8/5 human masking score and superior oxidative stability over natural lime oils [1][2] position this compound as the alcohol of choice for toilet cleaners, surface sprays, and laundry detergents where both malodor neutralisation and resistance to aggressive oxidising environments are non‑negotiable. Formulators can achieve effective scent performance at lower use levels (0.07 % vs 0.10 % for linalool) [2], optimising cost-in-use while avoiding the rancidity issues of natural citrus oils [3].

Indoor Air Freshener and Long‑Lasting Ambient Scent Systems

The >500‑fold longer indoor air lifetime versus geraniol and citronellol, driven by the exceptionally low NO₃ radical rate constant of 2.3 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ [1], makes this compound uniquely suited for electric diffusers, gel air fresheners, and HVAC scenting where extended fragrance persistence without chemical degradation is the primary procurement specification.

High‑Volume Fine Fragrance and Personal Care Formulations Under IFRA Compliance

With a worldwide use volume exceeding 1 000 metric tons per year and a 95th‑percentile fine‑fragrance concentration of 2.4 % [2][4], this ingredient is supported by a comprehensive RIFM safety dossier including a 25 000‑fold developmental toxicity safety margin [3]. Procurement for IFRA‑compliant perfumery benefits from this breadth of regulatory documentation, which is not uniformly available for all in‑class terpene alcohols.

Aqueous‑Based Fragrance Products Requiring Controlled Volatility and Top‑Note Impact

The 2.5‑fold higher Henry’s Law constant compared to linalool (4.81 × 10⁻⁵ vs 1.9 × 10⁻⁵ atm m³ mol⁻¹) [1][4] means this compound delivers a more pronounced initial fragrance bloom from aqueous matrices (e.g., fabric sprays, room mists). However, its 6‑fold lower water solubility (252 vs ~1 589 mg L⁻¹) [1][4] requires careful solubiliser selection. Procurement should specify this compound when top‑note impact is valued over sustained aqueous‑phase retention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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